molecular formula C26H50O4S B8611297 2H-Pyran, 2,2'-[thiobis[(2,2-dimethyl-6,1-hexanediyl)oxy]]bis[tetrahydro- CAS No. 412937-68-9

2H-Pyran, 2,2'-[thiobis[(2,2-dimethyl-6,1-hexanediyl)oxy]]bis[tetrahydro-

Cat. No.: B8611297
CAS No.: 412937-68-9
M. Wt: 458.7 g/mol
InChI Key: VRSUAEIFUULQBH-UHFFFAOYSA-N
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Description

2H-Pyran, 2,2'-[thiobis[(2,2-dimethyl-6,1-hexanediyl)oxy]]bis[tetrahydro- is a useful research compound. Its molecular formula is C26H50O4S and its molecular weight is 458.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, 2,2'-[thiobis[(2,2-dimethyl-6,1-hexanediyl)oxy]]bis[tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, 2,2'-[thiobis[(2,2-dimethyl-6,1-hexanediyl)oxy]]bis[tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

412937-68-9

Molecular Formula

C26H50O4S

Molecular Weight

458.7 g/mol

IUPAC Name

2-[6-[5,5-dimethyl-6-(oxan-2-yloxy)hexyl]sulfanyl-2,2-dimethylhexoxy]oxane

InChI

InChI=1S/C26H50O4S/c1-25(2,21-29-23-13-5-9-17-27-23)15-7-11-19-31-20-12-8-16-26(3,4)22-30-24-14-6-10-18-28-24/h23-24H,5-22H2,1-4H3

InChI Key

VRSUAEIFUULQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCSCCCCC(C)(C)COC1CCCCO1)COC2CCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(6-bromo-2,2-dimethyl-hexyloxy)-tetrahydro-pyran (14.9 g, 50.8 mmol) in ethanol (100 ml) was added dropwise over 30 min to a solution of sodium sulfide nonahydrate (6.10 g, 25.41 mmol) in water (10 ml) at rt under N2 atmosphere. The reaction mixture was stirred at rt for 18 h and then heated to reflux for 3.5 h. The solution was concentrated in vacuo, 5% NaOH (100 ml) was added, and the reaction mixture was extracted with CH2Cl2 (200 ml). The organic layer was dried over MgSO4, concentrated in vacuo, and dried in high vacuo to give bis-(5,5-dimethyl-6-tetrahydropyranyloxy-hexyl)-sulfide (9.17 g, 78%) as a slightly yellowish oil. 1H NMR (300 MHz, CDCl3), d (ppm): 4.54 (t, 2H, J=2.9); 3.83 (m, 2H); 3.48 (m, 2H); 3.45 (d, 2H, J=9.2); 2.98 (d, 2H, J=9.2); 2.50 (t, 4H, J=7.3); 1.82 (m, 2H); 1.75-1.44 (m, 16H); 1.42-1.18 (m, 10H); 0.894 (s, 6H); 0.887 (s, 6H). 13C NMR (75 MHz, CDCl3), d (ppm): 98.90; 76.26; 61.68; 38.77; 34.04; 32.00; 30.51; 25.44; 24.42; 24.36; 23.20; 19.28. Calcd. for C26H51SO4: 459.3508, found 459.3504.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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